MTDH-SND1 blocker 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MTDH-SND1 Blocker 1 is a compound designed to inhibit the interaction between metadherin (MTDH) and staphylococcal nuclease domain-containing protein 1 (SND1). This interaction is crucial in the progression and metastasis of various cancers, particularly triple-negative breast cancer. By disrupting this protein-protein interaction, this compound shows potential as a therapeutic agent in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MTDH-SND1 Blocker 1 involves the design and optimization of stabilized peptides derived from the MTDH protein. The process includes:
Peptide Synthesis: Utilizing solid-phase peptide synthesis (SPPS) to create a 15-mer peptide sequence.
Stabilization: Introducing modifications such as end-terminal aspartic acid cross-linking to enhance stability and cell permeability.
Purification: Employing high-performance liquid chromatography (HPLC) to purify the synthesized peptides
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach would involve scaling up the SPPS process, optimizing reaction conditions for large-scale synthesis, and ensuring consistent quality through rigorous purification and quality control measures .
Chemical Reactions Analysis
Types of Reactions: MTDH-SND1 Blocker 1 primarily undergoes:
Binding Reactions: The compound binds to the SND1 protein, disrupting its interaction with MTDH.
Stabilization Reactions: The modifications introduced during synthesis stabilize the peptide structure, enhancing its binding affinity and selectivity
Common Reagents and Conditions:
Reagents: Amino acids, coupling agents (e.g., HBTU), and protective groups for peptide synthesis.
Conditions: Mild acidic or basic conditions for deprotection steps, and organic solvents for peptide coupling
Major Products: The primary product is the stabilized peptide that effectively disrupts the MTDH-SND1 interaction, with potential secondary products being unmodified or partially modified peptides .
Scientific Research Applications
MTDH-SND1 Blocker 1 has several scientific research applications:
Cancer Therapy: It is primarily used in research focused on treating triple-negative breast cancer by inhibiting tumor growth and metastasis
Drug Resistance Studies: Investigating the role of MTDH-SND1 interaction in drug resistance mechanisms and developing strategies to overcome resistance
Biological Pathway Analysis: Studying the molecular pathways involved in cancer progression and identifying potential therapeutic targets
Mechanism of Action
MTDH-SND1 Blocker 1 exerts its effects by binding to the SND1 protein, thereby disrupting its interaction with MTDH. This disruption leads to:
Inhibition of Tumor Growth: By preventing the MTDH-SND1 interaction, the compound inhibits the signaling pathways that promote tumor growth and metastasis.
Immune Modulation: Enhancing tumor antigen presentation and T cell infiltration, thereby improving the immune response against cancer cells
Comparison with Similar Compounds
C26-A2: Another small-molecule inhibitor targeting the MTDH-SND1 interaction.
C26-A6: A lead candidate compound with similar inhibitory effects on the MTDH-SND1 complex
Uniqueness: MTDH-SND1 Blocker 1 is unique due to its stabilized peptide structure, which offers stronger binding affinity and higher selectivity compared to other small-molecule inhibitors. This structural advantage enhances its therapeutic potential and effectiveness in disrupting the MTDH-SND1 interaction .
Properties
Molecular Formula |
C14H13ClN4O3S |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H13ClN4O3S/c1-9-16-14-11(4-3-7-19(14)17-9)18-23(20,21)13-8-10(15)5-6-12(13)22-2/h3-8,18H,1-2H3 |
InChI Key |
HLRMNXITZQAUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC=C(C2=N1)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.